9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione is a synthetic steroid compound with significant biological activity. It is classified as a corticosteroid and is notable for its fluorinated structure, which enhances its potency and selectivity in biological systems. The compound is primarily used in scientific research and has potential applications in medicine, particularly in the treatment of inflammatory and autoimmune diseases.
This compound is derived from natural steroid precursors through various synthetic pathways. The introduction of a fluorine atom at the 9-alpha position and hydroxyl groups at the 11-beta, 17-alpha, and 21 positions are key modifications that enhance its pharmacological properties.
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione belongs to the class of corticosteroids. These steroids are characterized by their anti-inflammatory effects and are commonly used in therapeutic applications.
The synthesis of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione typically involves several steps:
The industrial production of this compound often employs high-yield reactions and efficient purification methods to ensure consistency and purity. Common solvents used include dichloromethane and tetrahydrofuran during various stages of synthesis.
The molecular formula of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione is , with a molecular weight of approximately 420.47 g/mol.
The compound features a complex steroidal backbone with specific functional groups that contribute to its biological activity. The InChI representation is:
The InChI Key is FCSHKGYSUMKFNH-ZNLJJCQFSA-N.
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione can participate in various chemical reactions:
Common reagents for these reactions include:
The specific conditions for these reactions depend on the desired transformation and can vary widely.
The mechanism of action of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione primarily involves its interaction with glucocorticoid receptors in target cells. Upon binding to these receptors:
Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory mediators.
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione is typically a solid at room temperature with a melting point that varies based on purity and formulation.
Key chemical properties include:
Relevant data regarding its solubility and stability should be considered when formulating pharmaceutical preparations.
9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione has several applications in scientific research:
The synthesis of 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione (a fluorinated corticosteroid analogue) emerged during the mid-20th century revolution in steroid chemistry. Early routes relied on semisynthetic modification of natural steroid precursors like bile acids or sapogenins. A critical breakthrough was the introduction of the Δ1,2-dehydrogenation protocol using microbial (e.g., Corynebacterium simplex) or chemical (e.g., SeO₂) agents to convert hydrocortisone to prednisolone, providing the essential unsaturated A-ring scaffold [5]. Subsequent epoxidation-hydrolysis sequences enabled 9α-fluorination, as exemplified by the conversion of 11-deoxycortisol to 9α-fluorohydrocortisone via 9β,11β-epoxy intermediates [5] [6]. These methods faced significant limitations, including multi-step sequences (6-8 steps from starting steroids), low regioselectivity at C9/C11, and poor overall yields (often <15%) due to competing side reactions [6].
Table 1: Key Steroid Precursors for Early Fluorinated Corticosteroid Synthesis
| Precursor Steroid | Derivative Produced | Key Transformation | Major Limitation |
|---|---|---|---|
| Hydrocortisone | Prednisolone | Δ¹-Dehydrogenation | Low yield (20-30%) |
| 11-Deoxycortisol | 9α-Fluorohydrocortisone | 9β,11β-Epoxidation/HF opening | Isomer mixture formation |
| Cortisone acetate | 9α-Fluorocortisol | Microbial reduction/Fluorination | Multi-step purification |
The strategic incorporation of fluorine at C9 profoundly altered the bioactivity profile of corticosteroids. Fluorine’s high electronegativity induces a positive dipole moment near the C11-hydroxyl group, strengthening hydrogen bonding with the glucocorticoid receptor’s Leu753 residue [1] [5]. This electronic perturbation enhances receptor binding affinity by 10-fold compared to non-fluorinated analogues. Concurrently, the 9α-fluorine atom confers metabolic stabilization by blocking cytochrome P450-mediated deactivation (e.g., C9 oxidation), significantly prolonging plasma half-life [3] [8]. These effects collectively amplify anti-inflammatory potency: 9α-fluorinated corticosteroids typically exhibit 8-10x greater topical activity than hydrocortisone in vasoconstrictor assays [5]. However, early fluorination reagents like perchloryl fluoride (FClO₃) and trifluoroacetyl hypofluorite (CF₃COOF) posed severe handling risks (explosivity, toxicity) and yielded undesirable byproducts, limiting reaction scalability [6] [8].
Table 2: Impact of 9α-Fluorination on Key Physicochemical and Biological Properties
| Property | Non-Fluorinated Corticosteroid | 9α-Fluorinated Analogue | Mechanistic Basis |
|---|---|---|---|
| Receptor Binding Affinity (Relative) | 1.0 | 8-10x | Enhanced H-bonding at C11-OH |
| Metabolic Half-life | 60-90 min | 180-240 min | Blocked C9 oxidation |
| Topical Anti-inflammatory Activity | Baseline | 8-10x higher | Increased receptor residence time |
| Lipophilicity (log P) | Lower | Increased by 0.5-1.0 unit | Fluorine’s hydrophobic effect |
Modern synthetic routes to 9-Fluoro-11,17,21-trihydroxypregna-1,4-diene-3,20-dione leverage advanced fluorination technologies and catalytic methods to overcome historical limitations. Crucially, N-fluoro reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) enabled direct electrophilic fluorination of Δ⁹(¹¹)-unsaturated precursors under mild conditions (0-25°C) [6] [8]. Unlike hazardous early reagents, Selectfluor™ offers excellent stability, water solubility, and high functional group tolerance. Contemporary protocols also employ enol ester intermediates (e.g., progesterone enol acetate) for regioselective fluorination at C6 or C9, achieving yields >80% with minimized epimer formation [6]. Furthermore, catalytic dehydrogenation using Pd/C or microbial enzymes replaced toxic SeO₂ for Δ¹-bond formation, improving environmental compatibility.
Kinetic studies reveal stark efficiency gains: modern fluorinations with Selectfluor™ in acetonitrile/water achieve reaction completion in <1 hour (vs. 24-48 hours historically) with regioselectivity >95% at C9α. Epimerization of kinetically favored 9β-isomers now employs acidic methanol/HCl instead of harsh acetic acid/HCl, preserving the labile 17β-ketol side chain [6]. These advances boosted overall yields to 65-75% (from <20% in 1950s routes) while reducing purification complexity. Nevertheless, challenges persist in controlling solvent-mediated stereoselectivity – protic solvents favor α-fluorination, while aprotic media increase β-isomer formation [6].
Table 3: Evolution of Synthetic Protocols for 9α-Fluorinated Corticosteroids
| Parameter | Early Methods (1950-1980) | Contemporary Methods (1990-Present) | Improvement Factor |
|---|---|---|---|
| Fluorination Reagent | FClO₃, CF₃COOF | Selectfluor™, NFSI | Safety, selectivity |
| Fluorination Yield | <30% | >80% | 2.7x higher |
| Reaction Time | 24-48 hours | 0.5-2 hours | 24-48x faster |
| Stereoselectivity (α:β) | 1:4 to 1:1 | Up to 10:1 | 5-10x improvement |
| Overall Yield (from precursor) | <20% | 65-75% | 3-4x higher |
| Key Catalytic Steps | None | Enzymatic Δ1-dehydrogenation | Greener chemistry |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8